molecular formula C12H8ClN3O4 B14543543 N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine CAS No. 61964-20-3

N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine

Cat. No.: B14543543
CAS No.: 61964-20-3
M. Wt: 293.66 g/mol
InChI Key: WDVJLRGHNVGTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine is a complex organic compound that features a benzodioxole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 6-chloropyridin-2-amine followed by a coupling reaction with 2H-1,3-benzodioxole. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and kinases. It targets pathways involved in cell proliferation and survival, making it a candidate for anticancer research. The molecular targets include kinases such as c-MET, c-RET, and mutant forms of c-KIT .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine is unique due to its specific combination of a benzodioxole ring with a chlorinated nitropyridine, which imparts distinct chemical and biological properties.

Properties

CAS No.

61964-20-3

Molecular Formula

C12H8ClN3O4

Molecular Weight

293.66 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-chloro-3-nitropyridin-2-amine

InChI

InChI=1S/C12H8ClN3O4/c13-11-4-2-8(16(17)18)12(15-11)14-7-1-3-9-10(5-7)20-6-19-9/h1-5H,6H2,(H,14,15)

InChI Key

WDVJLRGHNVGTIF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(C=CC(=N3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.